
Fullerene C70
Overview
Description
Fullerene C70, a member of the fullerene family, consists of 70 carbon atoms arranged in a truncated icosahedral structure with D₅h symmetry. Unlike C60, which exhibits perfect icosahedral (Ih) symmetry, C70 features an equatorial belt of five hexagons, elongating its structure . First isolated in 1990 alongside C60, C70 is recognized as a stable allotrope of carbon with unique electronic and geometric properties . It is synthesized via methods such as arc-discharge and low-pressure combustion, where its formation shares mechanistic similarities with C60 despite differences in thermodynamic stability . C70 has garnered significant interest in catalysis, photovoltaics, and biomedicine due to its electron-deficient π-system and tunable reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fullerene C70 can be synthesized using various methods, including arc discharge, laser ablation, and chemical vapor deposition. One common method involves the arc discharge technique, where a high current is passed through graphite electrodes in an inert atmosphere, producing a soot that contains fullerenes. This soot is then extracted and purified to isolate C70 .
Industrial Production Methods: Industrial production of this compound typically involves the arc discharge method due to its efficiency in producing large quantities of fullerenes. The soot generated from the arc discharge is subjected to solvent extraction, chromatography, and recrystallization to obtain pure C70 .
Chemical Reactions Analysis
Types of Reactions: Fullerene C70 undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Ozone, potassium permanganate, and other strong oxidizing agents.
Reduction: Alkali metals (e.g., sodium, potassium), sodium naphthalenide.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation: Epoxides, hydroxylated fullerenes.
Reduction: Fulleride anions.
Substitution: Functionalized fullerenes with various substituents.
Scientific Research Applications
Electronics
Optoelectronic Devices:
Fullerene C70 is utilized in organic solar cells and photodetectors due to its excellent electron-accepting properties. It can enhance the efficiency of photovoltaic devices when used in combination with donor materials.
Table 1: Performance of this compound in Organic Solar Cells
Device Type | Efficiency (%) | Year | Reference |
---|---|---|---|
Organic Photovoltaic | 10.5 | 2023 | Powdernano |
Photodetector | 8.2 | 2022 | MDPI |
Medicine
Drug Delivery Systems:
C70 serves as a carrier for drug delivery, particularly in cancer therapy. Its ability to encapsulate therapeutic agents enhances their bioavailability and targeted delivery.
Case Study:
A study demonstrated that C70 derivatives could deliver anticancer drugs effectively to tumor sites, significantly reducing side effects compared to conventional therapies .
Antioxidant Properties:
this compound exhibits radical scavenging abilities, making it a candidate for neuroprotective therapies. Its interaction with reactive oxygen species can mitigate oxidative stress in neuronal cells .
Nanotechnology
Nanostructured Materials:
C70 can self-assemble into nanowhiskers, which are promising for applications in supercapacitors and electrocatalysts due to their high surface area and conductivity.
Table 2: Properties of C70 Nanowhiskers
Property | Value | Application |
---|---|---|
Diameter | ~100 nm | Energy storage |
Conductivity | High | Electrocatalysis |
Photosensitivity | Excellent | Photonic devices |
Environmental Applications
Remediation:
Research indicates that this compound can be employed in environmental remediation processes. Its ability to adsorb pollutants makes it suitable for water treatment applications .
Case Study:
The University of Tokyo has explored the use of fullerenes in removing heavy metals from contaminated water sources, demonstrating effective reduction rates .
Future Prospects and Challenges
Despite its potential, the widespread application of this compound is hindered by challenges such as high production costs and scalability issues. Ongoing research aims to develop cost-effective synthesis methods and explore new functional derivatives that could expand its applicability.
Mechanism of Action
The mechanism by which fullerene C70 exerts its effects is primarily through its ability to interact with various molecular targets and pathways. For example, its antioxidant potential is attributed to its ability to quench reactive oxygen species and prevent oxidative damage . In drug delivery, C70 can encapsulate therapeutic molecules, protecting them from degradation and facilitating targeted delivery . The unique electronic properties of C70 also enable it to participate in charge transfer processes, making it useful in photovoltaic and photocatalytic applications .
Comparison with Similar Compounds
Structural Comparison with C60 and Higher Fullerenes
C70 vs. C60
C70’s elongated structure reduces symmetry, leading to distinct electronic transitions and vibrational modes compared to C60. Raman spectroscopy reveals C70 has 53 vibrational modes (12 Raman-active) versus 10 for C60, reflecting its lower symmetry .
Higher Fullerenes (C76, C84, C90)
Higher fullerenes like C76 and C84 exhibit even greater structural complexity, with irregular cage geometries and reduced symmetry. These species are less abundant in soot extracts (<4% combined) and are challenging to isolate . Their electronic properties differ significantly from C70 due to increased π-conjugation and varied frontier orbital energies .
Chemical Reactivity and Stability
Functionalization Patterns
C70’s lower symmetry allows regioselective additions at distinct sites (e.g., polar or equatorial regions), unlike C60’s uniform reactivity . For example:
- Hydrogenation : C70H6 exhibits higher stability than C70Cl6 due to steric and electronic factors .
- Multi-Functionalization: Derivatives like C70(OCH₃)10[C(COOEt)₂]₂ achieve fluorescence quantum yields up to 2.3%, tenfold higher than mono-adducts, by disrupting π-conjugation and reducing intersystem crossing .
Stability in Host-Guest Systems
C70 shows stronger binding affinity (Kₐ = 10⁶ M⁻¹) than C60 (Kₐ = 7.1 × 10³ M⁻¹) in anthracene-based nanotubes due to enhanced π-π interactions with the host’s electron-rich cavity .
Physical and Optical Properties
Fluorescence and Photophysics
C70’s fluorescence is quenched less efficiently than C60 in mixed solutions, enabling selective quantification via excitation-emission matrix (EEM) spectroscopy .
Thermal and Mechanical Stability
In composite membranes, C70 aggregates (≤25 µm) enhance radical scavenging without compromising mechanical stability at low concentrations (≤1 wt%), outperforming C60 in dispersion efficiency .
Separation and Enrichment
- Selective Recognition: Anthracene-based nanotubes achieve a 140:1 selectivity ratio (C70:C60) via geometric and electronic complementarity .
- Chromatography : HPLC and alumina columns separate C70 from C60 mixtures, though challenges persist due to similar polarizabilities .
Optoelectronics
C70 derivatives demonstrate enhanced photovoltaic performance in organic solar cells compared to C60, attributed to broader light absorption and higher electron mobility .
Biological Activity
Fullerene C70, a spherical molecule composed of 70 carbon atoms, has garnered significant attention in the fields of nanotechnology and biomedicine due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and recent research findings.
Structural Characteristics
This compound has a distinct structure that allows it to interact with various biological systems. Its larger size compared to C60 provides different chemical reactivity and solubility characteristics, which are crucial for its functionalization and biomedical applications.
Biological Applications
This compound exhibits a range of biological activities that can be harnessed for therapeutic purposes. These include:
- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of diseases associated with oxidative damage.
- Antimicrobial Properties : Research indicates that this compound can exhibit antibacterial effects against various pathogens. For example, studies have demonstrated its efficacy in inhibiting bacterial growth through mechanisms involving reactive oxygen species (ROS) generation .
- Photodynamic Therapy (PDT) : this compound can generate singlet oxygen upon light activation, making it a candidate for photodynamic therapy in cancer treatment. Its ability to produce ROS selectively in tumor cells enhances its therapeutic potential .
The biological activity of this compound can be attributed to several mechanisms:
- Singlet Oxygen Generation : Upon excitation, this compound can convert molecular oxygen to singlet oxygen, which is a potent oxidizing agent capable of damaging cellular components.
- Electron Transfer : this compound can participate in electron transfer reactions, which may lead to oxidative stress in target cells, particularly in cancer therapy .
- Functionalization : Modifying this compound with various functional groups can enhance its solubility and target specificity, improving its biological efficacy. For instance, conjugation with peptides or saccharides has been explored to increase cellular uptake and targeting capabilities .
Research Findings
Recent studies have provided insights into the biological activities of this compound:
- Antioxidant Studies : A study demonstrated that functionalized this compound derivatives showed enhanced antioxidant properties compared to unmodified forms. These derivatives effectively reduced ROS levels in human cells while promoting cell viability .
- Antimicrobial Efficacy : In vitro assays revealed that this compound exhibits significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The mechanism involves the generation of ROS upon light activation, leading to bacterial cell death .
- Cytotoxicity Assessments : Research on the cytotoxic effects of this compound derivatives on human cell lines indicated that certain functionalized versions could induce apoptosis in cancer cells without affecting normal cells significantly .
Case Study 1: Antibacterial Activity
A study investigated the antibacterial effects of a this compound derivative encapsulated in a polymer matrix against E. coli. The results showed a significant reduction in bacterial viability upon exposure to light, confirming the compound's potential as an antimicrobial agent.
Compound | Bacterial Strain | Viability Reduction (%) |
---|---|---|
C70-PVP | E. coli | 85 |
Control | - | 10 |
Case Study 2: Photodynamic Therapy
In another study focusing on photodynamic therapy, researchers used this compound conjugated with chitosan oligosaccharides for targeted delivery to melanoma cells. The treatment resulted in enhanced ROS production and significant tumor cell apoptosis.
Treatment | Cell Viability (%) | ROS Level (µM) |
---|---|---|
Control | 90 | 0 |
C70-Chitosan | 30 | 25 |
Q & A
Basic Research Questions
Q. How can the thermal stability of C70 fullerite be experimentally determined compared to C60?
Methodological Answer: Thermal stability is evaluated using X-ray structural analysis and UV spectroscopy to monitor structural changes and intermolecular interactions under controlled heating. For C70, the higher thermal stability (~150°C greater than C60) arises from stronger intermolecular forces due to its elongated geometry. Quantitative interpretation involves calculating interaction energies between fullerene molecules .
Q. What methods are effective in preparing stable aqueous dispersions of C70?
Methodological Answer: Stable dispersions are achieved via solvent-exchange protocols , such as injecting a C70-saturated tetrahydrofuran (THF) solution into water, followed by THF removal via nitrogen purging. Optimization of sonication conditions and organic-to-aqueous phase ratios enhances cluster stability (60 nm diameter, ζ-potential monitored for colloidal stability). TOC analyzers confirm concentration, while UV-Vis spectra validate dispersion quality .
Q. What analytical techniques are used to characterize the purity and structure of synthesized C70?
Methodological Answer: High-performance liquid chromatography (HPLC) separates C70 from higher homologues. Column chromatography with toluene elutes C70 (reddish-brown fraction) after C60. Purity is confirmed via mass spectrometry and UV-Vis absorption spectra. Cyclodextrin inclusion assays or selective amidine reactions (e.g., DBU) can isolate C70 from mixtures .
Advanced Research Questions
Q. How can researchers design experiments to study the clusterization behavior of C70 in organic solvents?
Methodological Answer: Clusterization is studied by dissolving C70 in benzene and varying solvent polarity or temperature. Dynamic light scattering (DLS) and transmission electron microscopy (TEM) track aggregate size/shape (e.g., monomolecular vs. fractal structures). Absorption spectra shifts (e.g., broadening at 470 nm) indicate aggregation dynamics. Controlled solvent evaporation or templating agents direct synthesis of specific aggregates (e.g., (C70)m) .
Q. What experimental approaches are used to investigate the interaction of C70 with molecular complexes like phthalocyaninates?
Methodological Answer: UV-Vis titration in chloroform/toluene mixtures monitors spectral shifts (e.g., PCSQ-band stability) to assess ground-state interactions. Electron paramagnetic resonance (EPR) detects charge transfer or spin changes. For C70, weak orbital overlap with cobalt phthalocyaninate contrasts with C60, requiring alternative spectroscopic probes (e.g., Raman) .
Q. What methodologies are employed to analyze the photovoltaic performance of C70 derivatives in organic solar cells?
Methodological Answer: Bingel-type cyclopropanation functionalizes C70 to enhance visible absorption (400–700 nm). Device performance is tested via current density-voltage (J-V) curves under AM1.5G illumination. Morphological analysis (AFM/TEM) correlates fullerene-polymer blend structures (e.g., P3HT:C70) with power conversion efficiency (>1.2%). Transient absorption spectroscopy tracks exciton dissociation dynamics .
Q. How do high-pressure shock wave experiments elucidate the electrical conductivity properties of C70?
Methodological Answer: Stepwise shock compression (up to 25 GPa) is applied using gas-gun or explosive setups. Four-probe resistivity measurements reveal reversible conductivity maxima at lower pressures for C70 (~15 GPa) vs. C60 (~25 GPa). Post-experiment XRD confirms structural recovery, while molecular dynamics simulations model pressure-induced π-orbital overlap .
Q. What strategies are used to synthesize hierarchically structured C70 nanomaterials for sensor applications?
Methodological Answer: Liquid-liquid interfacial precipitation with solvent engineering (e.g., isopropyl alcohol) assembles C70 into mesoporous cubes or nanorods. SEM/TEM and XRD analyze crystallinity (simple cubic vs. hexagonal packing). For gas sensing, nitrogen adsorption isotherms quantify surface area (~540 m²/g), while conductivity tests track responses to volatile aromatics (e.g., toluene vapor) .
Q. Key Notes for Experimental Design
- Contradictions in Toxicity Studies : Conflicting results on C70 toxicity (e.g., oxidative stress vs. biocompatibility) necessitate case-specific assays (e.g., ROS detection in cell lines) rather than generalizing across carbon nanomaterials .
- Data Validation : Cross-reference UV/Vis, XRD, and microscopy data to distinguish artifacts (e.g., solvent residues) from true structural features .
Properties
IUPAC Name |
(C70-D5h(6))[5,6]fullerene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70/c1-2-22-5-6-24-13-14-26-11-9-23-4-3(21(1)51-52(22)54(24)55(26)53(23)51)33-31(1)61-35-7-8-27-15-16-29-19-20-30-18-17-28-12-10(25(7)56-57(27)59(29)60(30)58(28)56)37(35)63(33)65-36(4)40(9)67(44(17)42(12)65)69-46(11)47(14)70(50(20)49(18)69)68-43(13)39(6)66(45(16)48(19)68)64-34(5)32(2)62(61)38(8)41(15)64 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLMFJTZZPOKLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C3C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%10=C%10C8=C5C1=C%10C1=C%13C5=C8C1=C2C1=C3C2=C3C%10=C%13C%14=C3C1=C8C1=C3C5=C%12C5=C8C%11=C%11C9=C7C7=C9C6=C4C2=C2C%10=C4C(=C29)C2=C6C(=C8C8=C9C6=C4C%13=C9C(=C%141)C3=C85)C%11=C27 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
157069-59-5 | |
Record name | [5,6]Fullerene-C70-D5h(6), homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157069-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90151050 | |
Record name | Fullerene C70 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
840.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115383-22-7 | |
Record name | Fullerene-C70 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115383-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fullerene C70 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115383227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fullerene C70 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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